BenchChemオンラインストアへようこそ!

1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine

CCR1 chemokine receptor chemotaxis assay MIP-1α/CCL3 inhibition

This synthetic aryl piperazine is a validated sub-100 nM CCR1 antagonist (IC50 78 nM) and moderate OCT1 inhibitor (IC50 138 µM), defined by its critical 5-chloro-2-methylphenyl and 2,6-difluorobenzoyl substituents. Unlike generic analogs, this substitution pattern is essential for target engagement; batch-to-batch purity differences (95% vs. ≥98%) directly impact pharmacological reproducibility. Procure the ≥98%-grade material to eliminate impurity-driven variability in quantitative SAR, transporter selectivity, and lipophilicity (cLogP 4.41) assays.

Molecular Formula C18H17ClF2N2O
Molecular Weight 350.79
CAS No. 497060-53-4
Cat. No. B2531038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine
CAS497060-53-4
Molecular FormulaC18H17ClF2N2O
Molecular Weight350.79
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C18H17ClF2N2O/c1-12-5-6-13(19)11-16(12)22-7-9-23(10-8-22)18(24)17-14(20)3-2-4-15(17)21/h2-6,11H,7-10H2,1H3
InChIKeyZNNWBZQDVBWOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine (CAS 497060-53-4): A Research-Grade Piperazine Derivative for Chemokine Receptor and Transporter Studies


1-(5-Chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine (CAS 497060-53-4) is a synthetic aryl piperazine derivative (C18H17ClF2N2O, MW 350.8 g/mol) characterized by a 5-chloro-2-methylphenyl substituent on the piperazine nitrogen and a 2,6-difluorobenzoyl moiety on the opposite ring nitrogen. The compound has been catalogued in authoritative bioactivity databases including BindingDB and ChEMBL, with documented antagonist activity at the CCR1 chemokine receptor and inhibitory activity against the organic cation transporter OCT1 (SLC22A1) [1] [2]. Commercial availability spans multiple global suppliers with purity specifications ranging from 95% to ≥98%, making it accessible for structure-activity relationship (SAR) studies, pharmacological profiling, and transporter-targeted assay development .

Why 1-(5-Chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs in Target-Based Assays


The 5-chloro-2-methylphenyl and 2,6-difluorobenzoyl substitution pattern on the piperazine scaffold is not arbitrary; both substituents critically modulate target engagement profiles. In the CCR1 antagonist space, closely related aryl piperazines with single-halogen or unsubstituted benzoyl groups frequently exhibit order-of-magnitude shifts in IC50 values and altered chemotaxis inhibition potency [1]. For OCT1 (SLC22A1), the inhibitory IC50 of the target compound (~138 µM in the ASP+ uptake assay) differs sharply from structurally similar piperazine-containing molecules that lack either the 5-chloro-2-methylphenyl group or the 2,6-difluorobenzoyl moiety—some of which show no measurable OCT1 inhibition or are substrates rather than inhibitors [2] [3]. Furthermore, batch purity varies across suppliers (95% vs. ≥98%), directly impacting quantitative pharmacological reproducibility; substituting a 95%-purity batch into a low-nanomolar CCR1 chemotaxis assay introduces up to 5% structurally undefined impurities that can confound IC50 determinations . These substituent-dependent and purity-dependent differences mean that generic piperazine analogs with even minor structural deviations cannot serve as drop-in replacements without re-validation.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine (CAS 497060-53-4) Against Closest Comparators


CCR1 Chemokine Receptor Antagonism: Functional Potency in Chemotaxis Assays Compared with the Reference Antagonist BX471

In a functional CCR1 antagonist assay measuring inhibition of MIP-1α-induced chemotaxis in human THP1 cells, the target compound achieved an IC50 of 78 nM [1]. By comparison, the well-characterized reference CCR1 antagonist BX471 (ZK-811752), widely used as a pharmacological tool, exhibits a CCR1 Ki of 1 nM and inhibits MIP-1α-induced Ca²⁺ transients with an IC50 of 5.8 nM in human CCR1 assays [2] . While BX471 is the more potent ligand, the target compound occupies a distinct potency tier (sub-100 nM functional IC50) that is comparable to clinical-stage CCR1 antagonists such as CCX354 (IC50 < 100 nM in chemotaxis assays) [3]. This places the compound in the functional antagonist range relevant for in vitro chemotaxis blockade, distinguishing it from structurally related piperazines that lack the 2,6-difluorobenzoyl group and exhibit substantially weaker CCR1 activity (IC50 > 1 µM or inactive) [4].

CCR1 chemokine receptor chemotaxis assay MIP-1α/CCL3 inhibition

OCT1 (SLC22A1) Transporter Inhibition: Differentiating IC50 Values from Structurally Related Piperazine Analogs

The target compound inhibits the human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 138 µM (1.38 × 10⁵ nM) in HEK293 cells using ASP+ as the fluorescent substrate [1]. In contrast, a structurally distinct piperazine analog with a 2,6-difluorobenzoyl group but lacking the 5-chloro-2-methylphenyl substituent shows a markedly different inhibition profile: IC50 values of 22.6 µM (2.26 × 10⁴ nM) for OCT1, 48.3 µM (4.83 × 10⁴ nM) for OCT2, and 27.8 µM (2.78 × 10⁴ nM) for OCT3 in the [³H]MPP+ uptake assay [2]. The 6.1-fold difference in OCT1 IC50 (138 µM vs. 22.6 µM) between the target compound and this comparator demonstrates that the 5-chloro-2-methylphenyl substituent substantially attenuates OCT1 inhibitory potency. For context, the clinically used OCT1 substrate/inhibitor prazosin demonstrates an OCT1 IC50 of ~2.8 µM, and dextrorphan exhibits an IC50 of 6.4 µM [3], positioning the target compound as a comparatively weak OCT1 inhibitor with a wide selectivity window over clinically relevant transporter interactions.

OCT1/SLC22A1 transporter inhibition HEK293 uptake assay

Differential Purity Specification Across Commercial Suppliers: Impact on Assay Reproducibility

Commercial sources for CAS 497060-53-4 report two distinct purity tiers: ≥98% (e.g., ChemScene CS-0580892, Leyan 1651558) and 95% (e.g., AKSci 0796CK, Biosynth XUA06053) . The 3% absolute purity differential implies that the 95%-grade material may contain up to 5% (w/w) of structurally undefined impurities. In a CCR1 chemotaxis assay where the target compound's IC50 is 78 nM, a 5% impurity burden at a working concentration of 1 µM corresponds to 50 nM of unknown material—potentially within the active concentration range—introducing risk of false potency shifts or off-target confounding [1]. The 98%-grade material reduces this impurity ceiling to ≤2% (≤20 nM at 1 µM working concentration). For OCT1 uptake assays conducted at higher compound concentrations (e.g., 100 µM, near the 138 µM IC50), the impurity burden scope is proportionally larger, making purity specification a critical procurement decision criterion.

purity specification batch-to-batch consistency pharmacological reproducibility

Predicted Lipophilicity (LogP) as a Determinant of Membrane Permeability Relative to Less-Lipophilic Piperazine Analogs

The calculated partition coefficient (cLogP) for the target compound is 4.41, reflecting the combined lipophilic contributions of the 5-chloro-2-methylphenyl and 2,6-difluorobenzoyl substituents [1]. This value substantially exceeds that of unsubstituted 1-(2,6-difluorobenzoyl)piperazine (CAS 179334-15-7; C11H12F2N2O, MW 226.2 g/mol; cLogP estimated ~1.5–2.0) [2] and the simple fragment 1-(5-chloro-2-methylphenyl)piperazine (cLogP ~2.5–3.0) [3]. The cLogP of 4.41 positions the compound within the optimal range for passive membrane permeability (typically cLogP 2–5 for cell-permeable small molecules), while simultaneously increasing the risk of non-specific protein binding and phospholipidosis at elevated concentrations [4]. In comparison, the less-lipophilic unsubstituted 1-(2,6-difluorobenzoyl)piperazine analog may exhibit superior aqueous solubility but compromised passive diffusion across lipid bilayers, making it less suitable for intracellular target engagement assays.

LogP lipophilicity membrane permeability ADME prediction

Procurement-Relevant Application Scenarios for 1-(5-Chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine (CAS 497060-53-4)


CCR1 Antagonist Pharmacological Tool in In Vitro Chemotaxis and Ca²⁺ Flux Assays

With a validated functional IC50 of 78 nM against MIP-1α/CCL3-induced chemotaxis in human THP1 monocytes [1], this compound serves as a sub-100 nM tool antagonist for CCR1 blockade studies. It is suitable for head-to-head comparator experiments with reference antagonists such as BX471 (Ki = 1 nM, Ca²⁺ flux IC50 = 5.8 nM) in concentration-response formats spanning 1 nM–10 µM. The compound enables studies of CCR1-mediated monocyte migration, CD11b expression, and extracellular acidification rate (ECAR) modulation in inflammatory disease models. For reproducible quantitative pharmacology, procurement of the ≥98%-grade material is recommended to minimize impurity-driven variability.

Selective OCT1 (SLC22A1) Transporter Inhibition Studies with a Defined Potency Window

The target compound inhibits human OCT1 with an IC50 of 138 µM (ASP+ substrate, HEK293 cells) [2], providing a moderate-potency tool that is 49-fold weaker than prazosin (IC50 = 2.8 µM) and 22-fold weaker than dextrorphan (IC50 = 6.4 µM) [3]. This wide potency window allows the compound to be used as a selective OCT1 modulator at high micromolar concentrations without the transporter saturation effects observed with prazosin. Paired with the structurally distinct OCT1 inhibitor comparator BDBM50261065 (OCT1 IC50 = 22.6 µM, OCT2 IC50 = 48.3 µM, OCT3 IC50 = 27.8 µM) [4], researchers can construct SLC22A family selectivity panels to dissect substituent-dependent effects on organic cation transport.

Structure-Activity Relationship (SAR) Template for Dual CCR1/OCT1 Ligand Design

The compound's unique combination of CCR1 antagonism (78 nM functional IC50) and moderate OCT1 inhibition (138 µM) [1] [2] provides a dual-activity starting point for medicinal chemistry optimization. The 5-chloro-2-methylphenyl group attenuates OCT1 inhibition relative to des-chloro analogs (6.1-fold shift, from 22.6 µM to 138 µM) [4] while maintaining sub-100 nM CCR1 potency. This divergent SAR trajectory is valuable for medicinal chemists designing biased ligands that selectively engage CCR1 without concomitant transporter liability. Procurement of the compound at ≥98% purity and with verified analytical characterization (NMR, LCMS) is essential for reliable SAR series expansion.

Lipophilicity-Controlled Membrane Permeability Studies for CNS-Targeted Piperazine Derivatives

With a calculated LogP of 4.41 [5], the compound sits within the favorable passive permeability range (cLogP 2–5) [6] and can be used as a reference for parallel artificial membrane permeability assay (PAMPA) calibration or Caco-2 monolayer transport studies. Compared to the markedly less lipophilic 1-(2,6-difluorobenzoyl)piperazine (estimated cLogP ~1.5–2.0) [7], the target compound serves as a high-lipophilicity comparator for evaluating substituent-driven permeability changes. This application is particularly relevant for CNS-targeted piperazine programs where blood-brain barrier penetration is predicted to correlate with LogP.

Quote Request

Request a Quote for 1-(5-chloro-2-methylphenyl)-4-(2,6-difluorobenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.